(R)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate
CAS No.:
Cat. No.: VC13705551
Molecular Formula: C12H20ClNO4
Molecular Weight: 277.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20ClNO4 |
|---|---|
| Molecular Weight | 277.74 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-(chloromethyl) (3R)-piperidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-6-4-5-9(7-14)10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 |
| Standard InChI Key | JJTKPJOFDRDGDA-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)OCCl |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCCl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCCl |
Introduction
(R)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate is a compound that belongs to the class of piperidine derivatives, which are widely used in organic synthesis and pharmaceutical research. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in piperidine chemistry.
Synthesis and Preparation
The synthesis of (R)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate would likely involve several steps, starting from a protected piperidine derivative. The process might include:
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Protection of the Piperidine Nitrogen: Using a tert-butyl group (Boc protection) to protect the nitrogen atom.
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Introduction of the Chloromethyl Group: This could be achieved through various methods, such as chlorination reactions or substitution reactions involving chloromethylating agents.
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Dicarboxylation: Introducing carboxylate groups, possibly through esterification reactions.
Applications and Research Findings
Piperidine derivatives are widely used in pharmaceutical research due to their biological activity and versatility in synthesis. Compounds like (R)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate could serve as intermediates in the synthesis of drugs targeting various biological pathways.
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Used as building blocks for drug candidates |
| Organic Synthesis | Versatile intermediate due to reactive chloromethyl group |
| Biological Studies | Potential for studying biological pathways and interactions |
Safety and Handling
Handling (R)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate requires caution due to the presence of a chloromethyl group, which can be hazardous. Proper protective equipment and ventilation are necessary when working with this compound.
| Hazard | Precaution |
|---|---|
| Chloromethyl Group | Use protective gloves and work in a well-ventilated area |
| Organic Solvents | Handle with care; use appropriate disposal methods |
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